molecular formula C20H18ClN5O2S2 B11284749 2-{[5-(5-chloro-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)propanamide

2-{[5-(5-chloro-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B11284749
M. Wt: 460.0 g/mol
InChI Key: DHIZLRCNRIBICB-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure is intriguing! Let’s break it down:

    Chemical Formula: CHONS

    IUPAC Name: 2-{[5-(5-chlorobenzo[b]furan-2-yl)-4-(prop-2-en-1-yl)-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)propanamide

This compound combines elements from benzofuran, triazole, and thiazole families. It’s like a molecular jigsaw puzzle!

Preparation Methods

Synthetic Routes::

    Benzofuran Synthesis: Start with 5-chlorobenzo[b]furan, react it with propargylamine, and then cyclize using triazole reagents.

    Thiazole Synthesis: Combine 4-methylthiazole with thionyl chloride, followed by reaction with propargylamine.

    Final Assembly: Couple the benzofuran and thiazole intermediates via a sulfur bridge.

Reaction Conditions::
  • Solvents: Dichloromethane, DMF, or acetonitrile
  • Catalysts: Lewis acids (e.g., AlCl3)
  • Temperatures: Room temperature to reflux

Industrial Production::

Chemical Reactions Analysis

    Oxidation: The sulfur atom can undergo oxidation to form a sulfoxide or sulfone.

    Reduction: Reduction of the triazole ring or the benzofuran moiety.

    Substitution: Halogenation or alkylation at various positions.

    Common Reagents: NBS, NaBH, Pd/C, and more.

    Major Products: Diverse derivatives with altered functional groups.

Scientific Research Applications

    Medicine: Investigated as an antifungal or anticancer agent due to its unique structure.

    Chemical Biology: Used as a probe to study cellular processes.

Mechanism of Action

    Targets: Likely interacts with enzymes or receptors due to its diverse functional groups.

    Pathways: Further research needed to elucidate specific pathways.

Comparison with Similar Compounds

    Similar Compounds: Explore related benzofuran-triazole hybrids

Properties

Molecular Formula

C20H18ClN5O2S2

Molecular Weight

460.0 g/mol

IUPAC Name

2-[[5-(5-chloro-1-benzofuran-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C20H18ClN5O2S2/c1-4-7-26-17(16-9-13-8-14(21)5-6-15(13)28-16)24-25-20(26)30-12(3)18(27)23-19-22-11(2)10-29-19/h4-6,8-10,12H,1,7H2,2-3H3,(H,22,23,27)

InChI Key

DHIZLRCNRIBICB-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C(C)SC2=NN=C(N2CC=C)C3=CC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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